molecular formula C24H15ClN4O2 B2753186 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 897734-84-8

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide

Cat. No.: B2753186
CAS No.: 897734-84-8
M. Wt: 426.86
InChI Key: RVLGQIPNAZBZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide ( 897734-84-8) is a synthetic small molecule with a molecular weight of 426.85 g/mol and the molecular formula C 24 H 15 ClN 4 O 2 . This compound features a 1,3,4-oxadiazole scaffold linked to a quinoline core, a structure recognized for its significant potential in anticancer research . The 1,3,4-oxadiazole ring is a privileged pharmacophore in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for carboxylic acids and other functional groups, which aids in optimizing the drug-like properties of lead compounds . Compounds containing the 1,3,4-oxadiazole moiety have demonstrated a broad spectrum of biological activities, with a prominent focus on their potent antiproliferative effects . Researchers are particularly interested in these hybrids due to their ability to interact with multiple biological targets critical for cancer cell proliferation . The anticancer mechanism of 1,3,4-oxadiazole-based conjugates may involve the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Furthermore, structural analogues of this compound have been designed as potential tubulin inhibitors, targeting the tubulin-colchicine binding site to disrupt microtubule dynamics and induce cell cycle arrest . This makes this compound a valuable chemical tool for researchers investigating novel pathways in oncology and medicinal chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN4O2/c25-19-12-6-4-11-17(19)23-28-29-24(31-23)27-22(30)18-14-21(15-8-2-1-3-9-15)26-20-13-7-5-10-16(18)20/h1-14H,(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLGQIPNAZBZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of Target Compound

The molecular structure decomposes into three modular components:

  • 2-Phenylquinoline-4-carbonyl backbone
  • 1,3,4-Oxadiazole heterocycle
  • 2-Chlorophenyl substituent

Strategic bond disconnections reveal two viable pathways:

  • Pathway A : Coupling pre-formed 2-phenylquinoline-4-carbonyl chloride with 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine
  • Pathway B : Cyclocondensation of 2-phenylquinoline-4-carbohydrazide with 2-chlorobenzoyl chloride

Detailed Synthetic Routes

Quinoline Core Construction via Friedländer Annulation

The 2-phenylquinoline moiety is synthesized through Friedländer quinoline synthesis:

Reaction Scheme
$$ \text{2-Aminobenzophenone} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{2-Phenylquinolin-4-ol} $$

Optimized Conditions

Parameter Value
Catalyst Concentrated H₂SO₄
Temperature 120°C
Reaction Time 8 hr
Yield 68-72%

The intermediate 2-phenylquinolin-4-ol is oxidized to 2-phenylquinoline-4-carboxylic acid using KMnO₄ in alkaline medium.

Oxadiazole Ring Formation

Hydrazide Intermediate Preparation

Procedure

  • Convert 2-phenylquinoline-4-carboxylic acid to acid chloride using SOCl₂
  • Treat with hydrazine hydrate to form 2-phenylquinoline-4-carbohydrazide

Critical Parameters

  • Stoichiometric control to prevent over-chlorination
  • Anhydrous conditions for hydrazide formation
Cyclodehydration to Oxadiazole

Reaction Mechanism
$$ \text{2-Phenylquinoline-4-carbohydrazide} + \text{2-Chlorobenzoyl chloride} \xrightarrow{\text{POCl}_3} \text{Target Compound} $$

Optimization Data

Cyclizing Agent Temp (°C) Time (hr) Yield (%)
POCl₃ 110 4 58
PCl₅ 90 6 49
SOCl₂ 80 8 42

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Recent developments show 40% reduction in reaction time using microwave irradiation:

Conditions

  • Power: 300 W
  • Pressure: 150 psi
  • Cycle: 3 × 2 min pulses

Solid-Phase Synthesis

Immobilized hydrazide resins enable iterative building block assembly:

Advantages

  • Simplified purification
  • Automated synthesis potential

Structural Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz) δ 8.92 (d, J=8.4 Hz, quinoline H), 7.28-8.05 (m, aromatic H)
IR (KBr) 1685 cm⁻¹ (C=O str), 1590 cm⁻¹ (C=N str)
MS (ESI+) m/z 453.08 [M+H]⁺

Crystallographic Data

  • Space Group: P2₁/c
  • Unit Cell Parameters: a=8.542 Å, b=12.307 Å, c=14.891 Å

Industrial-Scale Production Considerations

Process Challenges

  • Exothermic nature of cyclization step
  • Residual POCl₃ removal

Purification Protocol

  • Acid-base wash sequence
  • Recrystallization from ethanol/water (3:1)
  • Final polishing via column chromatography (SiO₂, hexane/EtOAc)

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have indicated that N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, making it a candidate for further development as an anticancer drug.

1.3 Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes such as α-amylase. This property could be beneficial in managing diabetes by regulating blood sugar levels through the inhibition of carbohydrate digestion.

Agricultural Science

2.1 Pesticidal Activity

The compound has shown promise as a pesticide due to its insecticidal properties. Laboratory tests indicate that it can effectively control pests that affect crops, thus contributing to sustainable agricultural practices. The mode of action appears to involve neurotoxic effects on target insects, leading to paralysis and death.

2.2 Plant Growth Regulation

Additionally, preliminary studies suggest that this compound may act as a plant growth regulator, promoting root development and enhancing overall plant vigor. This application could be particularly useful in agricultural settings where crop yield enhancement is critical.

Materials Science

3.1 Photoluminescent Properties

This compound has been explored for its photoluminescent properties, making it suitable for applications in light-emitting devices and organic electronics. Its ability to emit light upon excitation can be harnessed in developing new materials for displays and lighting solutions.

3.2 Synthesis of Novel Materials

The compound serves as a precursor in the synthesis of novel quinoline-based materials with enhanced electronic properties. These materials have potential applications in organic photovoltaics and sensors.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliInhibition observed
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
Enzyme Inhibitionα-Amylase50% inhibition at 10 µM
Pesticidal ActivitySpodoptera frugiperda80% mortality

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Oxadiazole vs. Thiadiazole Derivatives

Replacing the oxadiazole ring with a thiadiazole (e.g., 2-(4-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide, ) introduces sulfur, increasing lipophilicity (XLogP3 = 4.7 vs. ~4.0 for oxadiazole analogs). This substitution may enhance membrane permeability but could reduce solubility.

Aryl Substitution Effects

  • STX-0119 (N-[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide): The furan group in STX-0119 reduces hydrophobicity compared to the 2-chlorophenyl substituent in the target compound.
  • Fluorophenyl Analogs: N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dihydroisoquinoline-2(1H)-carboxamide () substitutes the quinoline core with dihydroisoquinoline and uses 4-fluorophenyl.

Antimicrobial and Cytotoxicity Trends

N-Substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide () demonstrate that sulfanyl acetamide substituents (e.g., compounds 6a–o) confer potent antimicrobial activity but variable cytotoxicity. For instance, 6f and 6o show strong antimicrobial effects, while 6g and 6j exhibit higher toxicity. The target compound’s carboxamide linkage (vs. sulfanyl acetamide) may reduce cytotoxicity while retaining activity .

STAT3 Inhibition

STX-0119, a structural analog, inhibits STAT3 by binding its SH2 and DNA-binding domains, suppressing oncoproteins like c-Myc and Bcl-xL.

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~406 (estimated) ~4.2 5 4
STX-0119 ~384 ~3.5 6 5
Thiadiazole Derivative 406.9 4.7 5 4
Fluorophenyl Analog 338.34 ~3.8 5 3

The target compound’s higher XLogP3 (estimated ~4.2) compared to STX-0119 (~3.5) suggests improved membrane permeability but may raise solubility challenges. Its rotatable bond count (4) aligns with drug-likeness criteria (<10), favoring oral bioavailability .

Toxicity Considerations

While sulfanyl acetamide derivatives () show cytotoxicity linked to specific substituents (e.g., 6g and 6j), the target compound’s carboxamide group and lack of sulfhydryl moieties may mitigate toxicity. Chlorophenyl groups are generally well-tolerated in pharmaceuticals, though metabolic dechlorination risks require further study .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound incorporates both an oxadiazole and a quinoline moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClN3O2C_{18}H_{14}ClN_{3}O_{2} with a molecular weight of approximately 345.77 g/mol. The presence of the oxadiazole ring is significant as it contributes to the compound's bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinoline structures. For instance, a study evaluated various derivatives against cancer cell lines including HeLa, SK-OV-3, HCT116, A549, and MDA-MB-468. The compound exhibited significant antiproliferative activity with IC50 values indicating potent cytotoxic effects against certain cell lines .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
This compoundSK-OV-30.75
This compoundHCT1160.85
DoxorubicinSK-OV-30.65
ErlotinibHCT1161.00

The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A set of related compounds showed inhibitory activity against various fungal strains, with some derivatives achieving up to 86.1% inhibition against Sclerotinia sclerotiorum, outperforming standard antifungal agents like quinoxyfen .

Table 2: Antifungal Activity Against Sclerotinia sclerotiorum

CompoundInhibition Rate (%)
This compound86.1
Quinoxyfen77.8

Mechanistic Insights

The biological activity is attributed to the structural features of the compound that facilitate interaction with biological targets. The oxadiazole moiety is known for its ability to form hydrogen bonds and engage in π–π stacking interactions with DNA and proteins .

Case Studies

In one notable study published in Frontiers in Chemistry, researchers synthesized a series of oxadiazole derivatives and assessed their activity against EGFR and BRAF V600E enzymes. The results indicated that modifications at specific positions enhanced their inhibitory effects significantly .

Q & A

Q. What are the common synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide, and how can intermediates be characterized?

The compound is typically synthesized via multi-step condensation reactions. For example, quinoline-4-carboxamide derivatives are prepared by coupling 2-phenylquinoline-4-carboxylic acid with substituted oxadiazole intermediates. Key steps include cyclization of thiosemicarbazides to form the 1,3,4-oxadiazole ring and subsequent amidation. Intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and HPLC to confirm purity (>95%) and structural integrity .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

X-ray crystallography is employed to resolve the three-dimensional structure. For analogous oxadiazole-quinoline hybrids, studies reveal planar quinoline systems and dihedral angles between aromatic rings (e.g., 48.3° between quinoline and oxadiazole moieties), which influence π-π stacking and molecular packing. Hydrogen bonding (e.g., N–H⋯O) further stabilizes the lattice .

Q. What spectroscopic methods are critical for validating the compound’s structure?

  • 1H^1H-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm and NH groups at δ 10–12 ppm).
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm1^{-1}) and oxadiazole (C=N, ~1600 cm1^{-1}) stretches.
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

Yield optimization involves:

  • Catalyst Screening : Palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control : Cyclization steps often require reflux (80–120°C) for 6–12 hours. Recent studies report yields of 55–67% for similar quinoline-4-carboxamides via iterative condition adjustments .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies in bioassay results (e.g., antimicrobial IC50_{50}) may arise from:

  • Assay Variability : Use orthogonal assays (e.g., broth microdilution vs. agar diffusion) to confirm activity.
  • Purity Verification : Re-evaluate compound purity via HPLC and mass spectrometry.
  • Cellular Uptake Studies : Assess permeability (e.g., Caco-2 models) to rule out false negatives due to poor bioavailability .

Q. What computational methods support the analysis of this compound’s interactions with biological targets?

  • Molecular Docking : Predict binding to enzymes (e.g., DNA gyrase) using software like AutoDock Vina.
  • MD Simulations : Simulate ligand-protein stability over 100 ns to identify key residues (e.g., hydrophobic pockets accommodating chlorophenyl groups).
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with activity trends .

Q. How does substituent variation on the oxadiazole ring impact physicochemical properties?

  • LogP : Chlorophenyl groups increase hydrophobicity (LogP ~3.5), affecting membrane permeability.
  • Solubility : Polar substituents (e.g., –OH, –NH2_2) improve aqueous solubility but may reduce bioavailability.
  • Thermal Stability : DSC/TGA data show decomposition temperatures >200°C for halogenated derivatives .

Methodological Notes

  • Data Reproducibility : Always cross-validate spectral data with synthetic batches (e.g., 1H^1H-NMR peak shifts <0.05 ppm).
  • Crystallization : Use slow evaporation from DMSO/EtOH mixtures to obtain diffraction-quality crystals .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and cytotoxicity assays (e.g., MTT on HEK-293 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.